5-Bromo-4-methylthiophene-2-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-4-methylthiophene-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNS/c1-4-2-5(3-8)9-6(4)7/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQOLFHQTKOVQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10621205 | |
| Record name | 5-Bromo-4-methylthiophene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
304854-52-2 | |
| Record name | 5-Bromo-4-methylthiophene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 5 Bromo 4 Methylthiophene 2 Carbonitrile
Precursor Synthesis and Functionalization Routes
A common and versatile approach to 5-Bromo-4-methylthiophene-2-carbonitrile involves a multi-step sequence starting from readily available thiophene (B33073) carboxylic acids. This strategy allows for the sequential introduction of the required functional groups—bromo, methyl, and nitrile—onto the thiophene scaffold.
Preparation from 4-Methylthiophene-2-carboxylic acid
A logical synthetic pathway commences with 4-methylthiophene-2-carboxylic acid. This route's initial step would be the selective bromination of the thiophene ring. The directing effects of the carboxylic acid and methyl groups would need to be carefully considered to achieve bromination at the desired 5-position. While direct bromination of 4-methylthiophene-2-carboxylic acid itself is not extensively documented in readily available literature, analogous reactions on similar substrates suggest its feasibility. For instance, the bromination of thiophene derivatives is a well-established transformation.
Following the successful bromination to yield 5-bromo-4-methylthiophene-2-carboxylic acid, the subsequent step involves the conversion of the carboxylic acid functionality into a nitrile group. This transformation is a standard procedure in organic synthesis and can be accomplished through various methods as detailed in section 2.1.3.
Derivatization from 5-Bromo-4-methylthiophene-2-carboxylic acid precursors
A more direct precursor-based approach utilizes 5-Bromo-4-methylthiophene-2-carboxylic acid. The synthesis of this precursor is a critical step. A related compound, 3,5-dibromo-4-methylthiophene-2-carboxylic acid, has been synthesized, indicating that synthetic routes to brominated 4-methylthiophene-2-carboxylic acids are established. googleapis.com The preparation of 5-bromo-4-methylthiophene-2-carboxylic acid would likely involve the selective monobromination of 4-methylthiophene-2-carboxylic acid.
Once the 5-bromo-4-methylthiophene-2-carboxylic acid precursor is obtained, the focus shifts to the conversion of the carboxylic acid group into the target nitrile functionality. This derivatization is the final and key step in this synthetic sequence.
Conversion of Carboxylic Acid to Nitrile Functionality
The transformation of a carboxylic acid to a nitrile is a fundamental process in organic chemistry with several established protocols. A common method involves a two-step process where the carboxylic acid is first converted to a primary amide, which is then dehydrated to the corresponding nitrile.
Step 1: Amide Formation The carboxylic acid can be converted to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with ammonia to form the primary amide. Alternatively, direct amidation methods using coupling agents can be employed.
Step 2: Dehydration of the Amide The resulting 5-bromo-4-methylthiophene-2-carboxamide can then be dehydrated using a variety of reagents. Common dehydrating agents include phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or trifluoroacetic anhydride (TFAA). Thionyl chloride can also be used for this purpose.
A one-pot conversion of carboxylic acids to nitriles is also possible, streamlining the synthetic process.
Direct Bromination Approaches to Thiophene Nitriles
An alternative strategy involves the direct bromination of a thiophene nitrile precursor, specifically 4-methylthiophene-2-carbonitrile. This approach is attractive due to its potential for a more concise synthesis. The success of this method hinges on the regioselectivity of the bromination reaction. The electron-withdrawing nature of the nitrile group at the 2-position and the electron-donating nature of the methyl group at the 4-position will influence the position of electrophilic substitution.
The direct bromination of ethyl 5-alkylthiophene-2-carboxylates has been shown to be a selective process. thieme-connect.com This suggests that direct bromination of a similarly substituted thiophene nitrile could potentially yield the desired 5-bromo product. The reaction would typically be carried out using a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine, often in the presence of a catalyst or in a suitable solvent system to control the regioselectivity.
Advanced Synthetic Techniques for Thiophene Core Construction
Modern synthetic methodologies offer more advanced and efficient ways to construct the thiophene ring with the desired substitution pattern already in place.
One-Pot Synthesis Strategies
One-pot syntheses are highly valued in organic chemistry for their efficiency, reduced waste, and simplified workup procedures. While a specific one-pot synthesis for this compound is not explicitly detailed in the reviewed literature, general methods for the one-pot synthesis of highly substituted thiophenes could be adapted.
These strategies often involve the condensation of multiple components. For instance, a one-pot reaction could potentially bring together a sulfur source, a suitably functionalized four-carbon unit bearing the methyl and bromo substituents, and a synthon for the nitrile group. The Gewald reaction, a well-known method for synthesizing 2-aminothiophenes, is an example of a multi-component reaction that could be conceptually adapted, although it would require significant modification to yield the target non-aminated product. nih.gov
Further research and development in this area could lead to a highly efficient and atom-economical one-pot synthesis of this compound.
Catalyst-Free and Environmentally Conscious Methodologies
In the pursuit of greener and more efficient chemical processes, catalyst-free synthetic methods have gained significant attention. These approaches often reduce reliance on heavy metal catalysts, which can be costly and environmentally hazardous, and simplify purification processes. For the synthesis of substituted thiophene-2-carbonitriles, catalyst-free, one-pot reactions represent a significant advancement.
One notable strategy involves the sequential reaction of lithiated alkoxyallenes with isothiocyanates and 2-bromoacetonitrile. This method facilitates the assembly of a polyfunctionalized thiophene ring in a single preparative step without the need for a metal catalyst thieme-connect.comthieme-connect.com. Although this specific example produces 4-alkoxy-5-amino-3-methylthiophene-2-carbonitriles, the underlying principle of a catalyst-free, one-pot assembly of the thiophene core from acyclic precursors is a key environmentally conscious strategy. The reaction proceeds through the in-situ formation and intramolecular cyclization of an intermediate, yielding the desired thiophene structure in moderate to high yields (31-82%) within a short reaction time of 30-45 minutes thieme-connect.com.
Another environmentally sound approach is the use of multicomponent reactions (MCRs) under solvent-free conditions. An effective synthesis of thiophene derivatives has been demonstrated through a one-pot reaction of aroylisothiocyanates, alkyl bromides, and enaminones at room temperature samipubco.com. This methodology offers numerous advantages, including mild reaction conditions, high product yields, reduced reaction times, and straightforward product separation, all of which align with the principles of green chemistry samipubco.com.
Microwave-Assisted Synthesis in Thiophene Chemistry
Microwave-assisted organic synthesis has emerged as a powerful tool in heterocyclic chemistry, offering significant advantages over conventional heating methods. This technology utilizes microwave irradiation to heat reactions directly and efficiently, which can dramatically reduce reaction times, increase product yields, and improve purity organic-chemistry.orgnih.gov.
In the context of thiophene chemistry, microwave irradiation has been successfully applied to multicomponent reactions like the Gewald reaction for the synthesis of 2-aminothiophenes. A study on the synthesis of 5-substituted-2-aminothiophenes from arylacetaldehydes, an activated nitrile, sulfur, and morpholine demonstrated a stark contrast between conventional and microwave-assisted methods. The microwave-assisted approach reduced the reaction time from 4 hours to just 20 minutes, while also improving yields and the purity of the final products organic-chemistry.org. This efficiency is attributed to the rapid and uniform heating provided by microwaves, which minimizes the formation of side products nih.gov.
The application of this technology provides a user-friendly and efficient pathway for synthesizing thiophene derivatives, which are valuable in pharmaceutical and material science research organic-chemistry.org.
Table 1: Comparison of Conventional vs. Microwave-Assisted Gewald Reaction for 2-Aminothiophene Synthesis
| Feature | Conventional Heating | Microwave-Assisted Method |
|---|---|---|
| Reaction Time | 4 hours | 20 minutes |
| Temperature | 70°C | 70°C |
| Yield & Purity | Generally lower | High yields and purities |
| Efficiency | Slower, less efficient | Rapid, highly efficient |
Data synthesized from research on 5-substituted 2-aminothiophenes organic-chemistry.org.
Regioselectivity Control in Thiophene Halogenation and Nitrile Formation
Achieving the specific substitution pattern of this compound requires precise control over the regioselectivity of the synthetic reactions. The thiophene ring is highly reactive towards electrophilic substitution, often more so than benzene, making controlled functionalization a key challenge iust.ac.irwikipedia.org.
Halogenation of the thiophene ring is an extremely rapid reaction. Electrophilic attack, such as bromination, preferentially occurs at the α-positions (C2 and C5), which are more reactive than the β-positions (C3 and C4) iust.ac.irderpharmachemica.com. The rate of halogenation is about 10⁸ times that of benzene derpharmachemica.com. This high reactivity means that without careful control of reaction conditions (e.g., temperature, reagents), polysubstitution can readily occur, leading to di- or even tetra-halogenated products iust.ac.ir. To synthesize the target molecule, a strategy would likely involve starting with 3-methylthiophene. The methyl group at the 3-position would help direct the initial bromination to one of the adjacent α-positions (C2 or C5). Subsequent steps would be required to introduce the second bromine atom and the nitrile group at the desired locations, with each step requiring careful management to ensure the correct isomer is formed.
The introduction of the nitrile group can be accomplished through various synthetic routes. One common method involves the cyanation of a halothiophene, often catalyzed by a copper(I) salt iust.ac.ir. The regiochemical outcome of the entire synthesis hinges on the order of the bromination and cyanation steps and the directing effects of the substituents present on the thiophene ring at each stage.
Synthetic Challenges and Future Directions in Preparation
The synthesis of this compound is not without its difficulties. The primary challenges stem from the high reactivity of the thiophene nucleus and the need to control the regioselectivity of multiple substitutions.
Synthetic Challenges:
Controlling Polyhalogenation: The thiophene ring's high reactivity makes it susceptible to over-halogenation. Preventing the formation of di- and polybrominated side products requires carefully controlled conditions, which can be difficult to maintain on a larger scale iust.ac.ir.
Harsh Reagents: Some traditional methods for synthesizing thiophene rings or introducing functional groups can involve harsh reagents or vigorous conditions, which may not be compatible with all functional groups and raise environmental concerns derpharmachemica.com.
Future Directions: The future of synthesizing complex thiophenes like this compound lies in the development of more sophisticated and greener synthetic methodologies.
Development of One-Pot Reactions: Designing a one-pot, multicomponent reaction that assembles the target molecule from simple, acyclic precursors would be a major advancement. This would improve efficiency by reducing the number of synthetic and purification steps samipubco.com.
Advanced Microwave-Assisted Protocols: Further exploration of microwave-assisted synthesis could lead to rapid and high-yield protocols specifically for this target molecule. The benefits of reduced reaction times and cleaner reactions are particularly attractive for complex, multi-step syntheses organic-chemistry.orgnih.gov.
Catalyst-Free Methodologies: Expanding the scope of catalyst-free reactions to encompass this specific substitution pattern would offer a more environmentally benign and potentially more cost-effective synthetic route thieme-connect.com. Such methods avoid the cost and toxicity associated with many metal catalysts.
By focusing on these modern synthetic strategies, chemists can aim to overcome the existing challenges and develop more efficient, scalable, and sustainable methods for the preparation of this compound.
Advanced Spectroscopic Characterization and Elucidation of Molecular Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For 5-bromo-4-methylthiophene-2-carbonitrile, both ¹H and ¹³C NMR spectra are instrumental in assigning the positions of the proton and carbon atoms. While specific experimental spectra for this compound are not widely published, the expected chemical shifts and coupling patterns can be predicted based on the analysis of similar thiophene (B33073) derivatives.
The ¹H NMR spectrum of this compound is expected to show two distinct signals corresponding to the two different types of protons in the molecule: the aromatic proton on the thiophene ring and the protons of the methyl group.
Thiophene Ring Proton (H3): A single proton is attached to the C3 carbon of the thiophene ring. This proton is anticipated to appear as a singlet in the aromatic region of the spectrum. Its chemical shift would be influenced by the adjacent electron-withdrawing nitrile group and the sulfur heteroatom.
Methyl Protons (-CH₃): The three protons of the methyl group at the C4 position are chemically equivalent and are expected to produce a sharp singlet. This signal would typically appear in the upfield region of the spectrum.
The predicted chemical shifts are summarized in the table below, based on data from analogous substituted thiophenes.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H3 | ~ 7.5 - 7.8 | Singlet (s) |
| -CH₃ | ~ 2.2 - 2.5 | Singlet (s) |
Predicted ¹H NMR Data Table
The proton-decoupled ¹³C NMR spectrum of this compound should display six unique signals, corresponding to each of the six carbon atoms in the molecule, as they all reside in distinct chemical environments.
Thiophene Ring Carbons: Four signals are expected for the carbons of the thiophene ring (C2, C3, C4, C5). The carbons attached to the bromine (C5) and the nitrile group (C2) would be significantly influenced by these substituents. The nitrile-bearing carbon (C2) is expected to be shifted downfield. The carbon attached to the bromine atom (C5) will also experience a characteristic shift.
Nitrile Carbon (-C≡N): The carbon of the nitrile group is expected to appear in a characteristic downfield region, typically between 110 and 120 ppm.
Methyl Carbon (-CH₃): The carbon of the methyl group will resonate at the most upfield position, consistent with an sp³-hybridized carbon attached to a ring.
Predicted chemical shifts for each carbon atom are presented in the following table.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C2 | ~ 110 - 115 |
| C3 | ~ 135 - 140 |
| C4 | ~ 140 - 145 |
| C5 | ~ 115 - 120 |
| -C≡N | ~ 112 - 117 |
| -CH₃ | ~ 14 - 18 |
Predicted ¹³C NMR Data Table
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands that confirm its structure.
The most prominent and diagnostic absorption would be from the nitrile (C≡N) group, which exhibits a sharp and strong stretching vibration. Other important vibrations include C-H stretching from the aromatic ring and the methyl group, C=C stretching from the thiophene ring, and the C-Br stretching frequency.
| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Intensity |
| Nitrile (-C≡N) | Stretch | ~ 2220 - 2240 | Strong, Sharp |
| Aromatic C-H | Stretch | ~ 3050 - 3150 | Medium |
| Aliphatic C-H (-CH₃) | Stretch | ~ 2850 - 3000 | Medium |
| Thiophene C=C | Stretch | ~ 1500 - 1600 | Medium-Weak |
| C-Br | Stretch | ~ 500 - 600 | Medium-Strong |
Predicted IR Absorption Data Table
Mass Spectrometry (MS) in Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of a compound. For this compound (C₆H₄BrNS), the molecular weight is 202.07 g/mol . alfa-chemistry.com
The mass spectrum is expected to show a distinctive molecular ion peak (M⁺). A key feature will be the isotopic pattern caused by the presence of the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks for the molecular ion, [M]⁺ and [M+2]⁺, of almost equal intensity, which is a clear indicator of a monobrominated compound.
| Ion | Predicted m/z | Description |
| [C₆H₄⁷⁹BrNS]⁺ | ~ 201 | Molecular ion with ⁷⁹Br |
| [C₆H₄⁸¹BrNS]⁺ | ~ 203 | Molecular ion with ⁸¹Br (M+2) |
Predicted Mass Spectrometry Data Table
Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Probing
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The thiophene ring in this compound acts as a chromophore. The UV-Vis spectrum is expected to display absorption bands corresponding to π → π* transitions within the conjugated system of the thiophene ring. The presence of substituents like the bromo and nitrile groups can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima (λ_max) compared to unsubstituted thiophene. Based on data for similar brominated thiophene derivatives, absorption maxima are expected in the ultraviolet region. nist.gov
| Transition | Predicted λ_max (nm) | Chromophore |
| π → π* | ~ 250 - 290 | Thiophene ring system |
Predicted UV-Vis Absorption Data Table
X-ray Diffraction Studies for Solid-State Structure Determination
X-ray diffraction on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While crystallographic data for this compound itself is not currently available in the public domain, studies on closely related substituted thiophenes have been performed. researchgate.net
Such a study on this compound would unequivocally confirm the planarity of the thiophene ring and provide exact measurements of the C-S, C-C, C-Br, and C-C≡N bond lengths and the angles within the molecule. It would also reveal how the molecules pack in the crystal lattice, highlighting any significant intermolecular forces, such as dipole-dipole interactions or stacking of the thiophene rings.
Integration of Spectroscopic Data for Comprehensive Molecular Characterization
The definitive structural assignment of this compound is achieved by combining the insights gained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information, which, when pieced together, confirms the connectivity of atoms and the nature of the functional groups within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to provide key information about the protons in the molecule. The methyl group protons (-CH₃) attached to the thiophene ring are expected to appear as a singlet in the upfield region, typically around δ 2.0-2.5 ppm. modgraph.co.uk The single proton on the thiophene ring (H-3) would likely resonate as a singlet in the aromatic region, with its chemical shift influenced by the adjacent electron-withdrawing nitrile group and the methyl group. Good linear correlations between the chemical shifts of ring protons in substituted thiophenes have been observed, aiding in the prediction of these shifts. oup.comoup.com
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will reveal the number of unique carbon environments. For this compound, six distinct signals are expected, corresponding to the four carbons of the thiophene ring, the methyl carbon, and the nitrile carbon. The chemical shifts of the thiophene ring carbons are influenced by the substituents. mdpi.com The carbon atom attached to the bromine (C5) would be shifted due to the halogen's electronegativity and heavy atom effect. The carbon of the nitrile group (-C≡N) is expected to appear in the characteristic downfield region for nitriles, typically around 110-125 ppm. The methyl carbon will be observed at a high field, characteristic of alkyl groups.
Infrared (IR) Spectroscopy:
The IR spectrum is instrumental in identifying the functional groups present in the molecule. Key absorption bands are predicted based on the vibrational modes of the thiophene ring and its substituents.
Nitrile Group (-C≡N): A sharp, and typically strong, absorption band corresponding to the stretching vibration of the carbon-nitrogen triple bond is expected in the range of 2220-2260 cm⁻¹. This is a highly characteristic peak for nitriles.
Thiophene Ring: The aromatic C-H stretching vibrations of the thiophene ring are anticipated to appear at approximately 3100 cm⁻¹. nii.ac.jp The C=C stretching vibrations within the thiophene ring typically give rise to a series of bands in the 1300-1550 cm⁻¹ region. globalresearchonline.net The C-S stretching mode of the thiophene ring can be observed at lower frequencies. iosrjournals.org
C-Br Bond: The stretching vibration of the carbon-bromine bond is expected to be found in the fingerprint region, typically below 700 cm⁻¹.
Mass Spectrometry (MS):
Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of the molecule, further confirming its structure.
Molecular Ion Peak: The mass spectrum is expected to show a prominent molecular ion peak (M⁺). Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion, with two peaks of nearly equal intensity separated by two mass units (M⁺ and M⁺+2), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The nominal molecular weight of this compound is approximately 202 g/mol .
Fragmentation Pattern: The fragmentation of the molecular ion would likely involve the loss of the bromine atom, the methyl group, or the nitrile group. Fragmentation of the thiophene ring itself is also possible. The analysis of these fragment ions helps to piece together the molecular structure. For instance, a peak corresponding to the loss of a bromine atom ([M-Br]⁺) would be a significant indicator. nih.gov
By integrating the data from these spectroscopic methods, a detailed and unambiguous characterization of the molecular structure of this compound can be achieved. The predicted spectroscopic data, based on analogous compounds, provides a strong foundation for its structural elucidation.
Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Features |
| ¹H NMR | Methyl protons (-CH₃): Singlet, ~δ 2.0-2.5 ppmThiophene proton (H-3): Singlet, aromatic region |
| ¹³C NMR | Six distinct signals for all carbons.Nitrile carbon (-CN): ~110-125 ppm.Thiophene ring carbons: Affected by substituents.Methyl carbon (-CH₃): Upfield region. |
| IR Spectroscopy | Nitrile (-C≡N) stretch: 2220-2260 cm⁻¹ (sharp, strong)Aromatic C-H stretch: ~3100 cm⁻¹Thiophene ring C=C stretch: 1300-1550 cm⁻¹C-Br stretch: <700 cm⁻¹ |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z ~202 and M⁺+2 at m/z ~204 (due to ⁷⁹Br/⁸¹Br isotopes).Characteristic fragmentation patterns including loss of Br, CH₃, and CN. |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For thiophene (B33073) derivatives, DFT calculations, often using the B3LYP method with a basis set like 6-311++G(d,p), are employed to determine the most stable molecular conformation (geometry optimization). researchgate.netscispace.comresearchgate.net These calculations provide crucial data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional shape.
Theoretical calculations for similar thiophene-based compounds have successfully reproduced structural parameters that align well with experimental data from techniques like X-ray diffraction. researchgate.netresearchgate.net The optimized structure serves as the foundation for further calculations, including vibrational frequencies, electronic properties, and reactivity analysis. nih.gov
Table 1: Illustrative Parameters from DFT Geometry Optimization This table presents typical parameters obtained from DFT calculations for thiophene derivatives. Specific values for 5-Bromo-4-methylthiophene-2-carbonitrile require a dedicated computational study.
| Parameter | Description | Typical Focus of Analysis |
| Bond Lengths (Å) | The equilibrium distance between the nuclei of two bonded atoms. | C-C, C-S, C-N, C-Br bonds within the thiophene ring and its substituents. |
| **Bond Angles (°) ** | The angle formed between three connected atoms. | Angles defining the planarity and geometry of the thiophene ring. |
| Dihedral Angles (°) | The angle between two intersecting planes, used to define molecular conformation. | Torsion angles involving the methyl and carbonitrile groups relative to the ring. |
| Total Energy (Hartree) | The calculated total electronic energy of the molecule in its optimized state. | Used to compare the stability of different potential conformations. |
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govsamipubco.com This method is instrumental in drug discovery for evaluating how a compound might interact with a biological target. researchgate.net The simulation calculates a binding affinity or score, which estimates the strength of the ligand-receptor interaction; a lower binding energy generally indicates a more stable complex. samipubco.com
For novel heterocyclic compounds, docking studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, with specific amino acid residues in the active site of a target protein. rsc.org While specific molecular docking studies for this compound have not been detailed in the available literature, this approach would be a critical step in assessing its potential as a bioactive agent. nih.gov
Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis)
Computational chemistry, particularly DFT, is widely used to predict spectroscopic data. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and Ultraviolet-Visible (UV-Vis) absorption wavelengths provide valuable information that can be compared with experimental results to confirm a molecule's structure. researchgate.net
Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic transitions, which correspond to the absorption peaks in a UV-Vis spectrum. researchgate.net The calculations can reveal information about the nature of these transitions, such as π → π* transitions, and how they are influenced by the molecule's structure and solvent environment. nih.gov Similarly, theoretical NMR spectra can be generated to aid in the assignment of experimental peaks. For related thiophene derivatives, calculated vibrational frequencies (for IR and Raman spectra) and NMR chemical shifts have shown good agreement with experimental findings. researchgate.netscispace.com
Analysis of Frontier Molecular Orbitals (FMO) and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com
The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net From the HOMO and LUMO energies, various reactivity descriptors can be calculated to quantify the molecule's behavior. These descriptors are crucial for predicting how the molecule will behave in chemical reactions. Studies on similar thiophene compounds have utilized FMO analysis to understand their electronic characteristics and reactivity profiles. researchgate.netnih.gov
Table 2: Key Reactivity Descriptors from FMO Analysis This table defines important reactivity parameters derived from HOMO and LUMO energies.
| Descriptor | Formula | Description |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical stability and reactivity. A large gap suggests high stability. |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron from a molecule. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added to a molecule. |
| Chemical Hardness (η) | (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration. |
| Electronegativity (χ) | (I + A) / 2 | The power of a molecule to attract electrons to itself. |
| Electrophilicity Index (ω) | χ² / (2η) | A measure of the energy lowering of a system when it accepts electrons. |
Thermodynamic Parameters and Reaction Mechanism Studies
Theoretical chemistry provides the tools to study the thermodynamics and kinetics of chemical reactions. DFT calculations can be used to determine key thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for reactants, transition states, and products. nih.gov This information is vital for predicting the feasibility and spontaneity of a reaction.
Furthermore, computational methods allow for the detailed investigation of reaction mechanisms. By mapping the potential energy surface, researchers can identify transition states and intermediates, providing a step-by-step understanding of how a reaction proceeds. acs.org For instance, quantum chemical calculations have been used to elucidate the mechanism of cyclization reactions involving thiophene derivatives, determining activation energies and the most likely reaction pathways. acs.org Such studies are essential for optimizing synthetic routes and designing new chemical transformations.
Non-Linear Optical (NLO) Properties Theoretical Prediction
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, and they are crucial for applications in optoelectronics, such as optical switching and data storage. nih.gov Thiophene-based compounds are often investigated as potential NLO materials due to their extended π-conjugated systems, which can facilitate charge transfer. nih.gov
Computational methods are frequently used to predict the NLO properties of new molecules. DFT calculations can determine the electric dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β), which are key indicators of a material's NLO response. rsc.orgnih.gov A high hyperpolarizability value suggests a strong NLO effect. While specific NLO predictions for this compound are not documented in the searched literature, theoretical screening of related thiophene structures has shown that strategic placement of electron-donating and electron-withdrawing groups can significantly enhance NLO properties. nih.govnih.gov
Reactivity and Derivatization in Organic Synthesis
Nucleophilic Substitution Reactions
The bromine atom attached to the thiophene (B33073) ring at the 5-position is susceptible to nucleophilic substitution reactions. This reactivity is enhanced by the electron-withdrawing nature of the nitrile group at the 2-position, which stabilizes the intermediate formed during the substitution process. While direct nucleophilic aromatic substitution can occur under forcing conditions, these reactions are often facilitated by the use of a catalyst.
In a related compound, 4-bromo-5-nitrophthalonitrile, nucleophilic substitution of the bromine atom has been demonstrated. This suggests that various nucleophiles, such as alkoxides, thiolates, and amines, could potentially displace the bromide in 5-bromo-4-methylthiophene-2-carbonitrile to introduce a range of functional groups at the C5-position. The reaction conditions would likely involve heating in a suitable solvent, possibly with the addition of a base to facilitate the reaction.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille Coupling)
The carbon-bromine bond in this compound is an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-thiophene with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This method is widely used to form biaryl structures. For instance, reacting this compound with an arylboronic acid would yield a 5-aryl-4-methylthiophene-2-carbonitrile derivative. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.
Stille Coupling: The Stille coupling reaction utilizes an organotin reagent as the coupling partner for the bromo-thiophene. This reaction is also catalyzed by a palladium complex and offers a broad substrate scope. The reaction of this compound with an organostannane, such as an aryltributylstannane, would provide the corresponding 5-aryl-4-methylthiophene-2-carbonitrile.
A summary of representative conditions for these cross-coupling reactions is presented in the table below.
| Reaction Type | Coupling Partner | Catalyst (example) | Base (example) | Solvent (example) | Product Type |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol (B145695)/Water | 5-Aryl-4-methylthiophene-2-carbonitrile |
| Stille Coupling | Aryltributylstannane | Pd(PPh₃)₄ | - | Toluene | 5-Aryl-4-methylthiophene-2-carbonitrile |
Esterification and Hydrolysis Reactions
The nitrile group of this compound can be converted into a carboxylic acid or an ester through hydrolysis and subsequent esterification.
Hydrolysis: The nitrile can be hydrolyzed to the corresponding carboxylic acid, 5-bromo-4-methylthiophene-2-carboxylic acid, under either acidic or basic conditions. weebly.comgoogle.comlibretexts.orgmasterorganicchemistry.com Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid. weebly.comgoogle.comlibretexts.orgmasterorganicchemistry.com Base-catalyzed hydrolysis is usually carried out by refluxing the nitrile with an aqueous or alcoholic solution of a strong base, like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to yield the carboxylic acid. weebly.com
Esterification: The resulting 5-bromo-4-methylthiophene-2-carboxylic acid can then be esterified to produce the corresponding esters. google.comgatech.edu Common methods for esterification include the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. google.comgatech.edu Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, which then readily reacts with an alcohol to form the ester. beilstein-journals.org The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can also facilitate the direct esterification of the carboxylic acid with an alcohol under mild conditions. orgsyn.org
Reduction Reactions
The nitrile group in this compound can be reduced to a primary amine, yielding (5-bromo-4-methylthiophen-2-yl)methanamine. This transformation is a valuable method for introducing an aminomethyl group.
Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used for this purpose. byjus.comyoutube.commasterorganicchemistry.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to liberate the amine. byjus.comyoutube.commasterorganicchemistry.com
Catalytic hydrogenation is another effective method for the reduction of nitriles. wikipedia.orgthieme-connect.de This involves treating the nitrile with hydrogen gas in the presence of a metal catalyst, such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂). wikipedia.orgthieme-connect.de The reaction conditions, including pressure, temperature, and choice of solvent and catalyst, can be optimized to achieve high yields of the primary amine. wikipedia.orgthieme-connect.de In some cases, the presence of an acid or base can influence the reaction outcome. It is important to note that under certain catalytic hydrogenation conditions, the carbon-bromine bond may also undergo reduction. Therefore, selective reduction of the nitrile group may require careful selection of the catalyst and reaction parameters. A nickel boride catalytic system has also been shown to be effective for the reduction of nitriles to Boc-protected amines. organic-chemistry.orgresearchgate.net
Transformation of Nitrile Group to Other Functionalities
Beyond hydrolysis and reduction, the versatile nitrile group of this compound can be transformed into a variety of other functional groups, significantly expanding its synthetic utility. One important transformation is the conversion of the nitrile into a tetrazole ring.
The [3+2] cycloaddition reaction of the nitrile with an azide, typically sodium azide, in the presence of a Lewis acid or a transition metal catalyst, can yield the corresponding 5-(5-bromo-4-methylthiophen-2-yl)-1H-tetrazole. acs.orgresearchgate.netnih.govorganic-chemistry.orggoogle.com This transformation is valuable in medicinal chemistry, as the tetrazole ring is often used as a bioisostere for a carboxylic acid group. The reaction conditions can be tuned to control the regioselectivity of the tetrazole formation.
Synthetic Applications as Building Blocks and Intermediates
This compound is a valuable intermediate in the synthesis of a wide array of more complex molecules. researchgate.netrsc.orgcognizancejournal.com Its polysubstituted nature and the presence of multiple reactive sites make it an attractive starting material for the construction of compounds with desired electronic, optical, or biological properties.
The thiophene core is a key structural motif in many pharmaceuticals and organic materials. researchgate.netrsc.orgcognizancejournal.com By leveraging the reactivity of the bromo, methyl, and nitrile groups, this compound can be elaborated into various derivatives. For instance, after cross-coupling reactions at the 5-position, the nitrile group can be further transformed to introduce additional diversity. The resulting substituted thiophenes can serve as key fragments in the synthesis of active pharmaceutical ingredients, organic light-emitting diodes (OLEDs), and conducting polymers.
Regioselective Functionalization of the Thiophene Ring
Further functionalization of the thiophene ring of this compound can be achieved with high regioselectivity, primarily through metalation-electrophile quench sequences. acs.orgacs.orgnih.govnih.govresearchgate.net The existing substituents on the thiophene ring direct the position of metalation.
The nitrile group at the 2-position and the bromine at the 5-position leave the C3-position as the most likely site for deprotonation by a strong base, such as lithium diisopropylamide (LDA) or a Knochel-Hauser base (TMPMgCl·LiCl). acs.orgacs.org The resulting organometallic intermediate can then be trapped with a variety of electrophiles to introduce a new substituent at the 3-position. This regioselective functionalization allows for the synthesis of fully substituted thiophene derivatives with precise control over the substitution pattern.
Applications in Advanced Materials Science
Role in Organic Electronics and Semiconductors
Thiophene-based molecules are central to the development of organic electronics, offering a combination of semiconductor properties with the mechanical flexibility and solution processability of plastics. nih.gov 5-Bromo-4-methylthiophene-2-carbonitrile is an exemplary precursor for creating organic semiconductors where its structure can be integrated into larger conjugated systems to precisely control electronic characteristics.
Conducting polymers, particularly polythiophenes, are a cornerstone of organic electronics. cmu.eduekb.eg The synthesis of these materials often relies on the polymerization of halogenated thiophene (B33073) monomers. The bromine atom on this compound makes it an ideal monomer for various metal-catalyzed cross-coupling polymerization reactions, such as Stille, Suzuki, and Kumada coupling. cmu.edumdpi.comnih.gov These methods allow for the creation of regioregular poly(4-methylthiophene-2-carbonitrile) chains.
The presence of the methyl and nitrile (-C≡N) groups on the polymer backbone is critical for tuning the material's properties. The electron-donating methyl group and the electron-withdrawing nitrile group influence the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This control is essential for designing materials with specific band gaps for various electronic applications. cmu.edu Furthermore, these side groups can modify the polymer's solubility and its solid-state packing, which directly impacts charge transport efficiency. nih.gov
Table 1: Influence of Functional Groups on Polythiophene Properties
Click to view data
| Functional Group | Position on Monomer | Typical Effect on Polymer Properties |
|---|---|---|
| Bromo (-Br) | 5 | Enables polymerization via cross-coupling reactions. |
| Methyl (-CH₃) | 4 | Electron-donating; raises HOMO level; can improve solubility. |
| Nitrile (-CN) | 2 | Electron-withdrawing; lowers LUMO level; can influence intermolecular interactions. |
In the field of organic photovoltaics (OPVs), the active layer typically consists of a blend of electron-donating and electron-accepting materials, often structured as donor-acceptor (D-A) conjugated polymers. rsc.orgresearchgate.net The ability to tune the electronic properties of these polymers is paramount for efficient light harvesting and charge separation.
This compound can be used as a building block for these D-A copolymers. mdpi.comrsc.org When copolymerized with an electron-rich (donor) monomer, the resulting thiophene unit, influenced by its electron-withdrawing nitrile group, acts as the acceptor moiety. This internal D-A structure along the polymer backbone helps to lower the band gap, enabling the absorption of a broader range of the solar spectrum. mdpi.com The precise control over HOMO and LUMO levels afforded by such monomers is crucial for matching the energy levels of the donor polymer with the acceptor material (often a fullerene derivative or non-fullerene acceptor), which minimizes energy loss and maximizes the open-circuit voltage of the solar cell. odu.edumdpi.com
Organic thin-film transistors (OTFTs) are key components for flexible displays, RFID tags, and sensors. The performance of an OTFT is largely determined by the charge carrier mobility of the semiconductor used in its active channel. nih.gov Polythiophenes are among the most successful p-type semiconductors in OTFTs.
Polymers synthesized from this compound can be designed for high-performance OTFTs. The methyl and nitrile substituents influence the polymer's planarity and intermolecular packing in the solid state. A well-ordered, planar structure with significant π-π stacking is essential for efficient charge hopping between polymer chains, leading to higher mobility. nih.gov Judicious monomer design, including the strategic placement of side chains as seen in this compound, allows for the development of solution-processable thiophene polymers that self-organize into the extended lamellar π-stacking orders required for superior transistor performance. nih.gov
Sensors and Chemo-sensors Development
Thiophene derivatives are highly effective in chemical sensing applications due to their exceptional photophysical properties, which can be modulated by interaction with external analytes. nih.govresearchgate.net Materials derived from this compound are particularly promising for the development of fluorometric or colorimetric chemosensors.
The nitrile group is a key functional handle for sensor design. For instance, it can be converted into a dicyanovinyl group, which is known to be highly reactive toward nucleophilic anions like cyanide (CN⁻). mdpi.com In such a sensor, the thiophene unit acts as part of a π-conjugated system that facilitates an intramolecular charge transfer (ICT) process, resulting in strong color and fluorescence. nih.gov Upon the addition of a cyanide ion to the dicyanovinyl group, this conjugation is disrupted. This disruption halts the ICT process, leading to a distinct and easily detectable change in the material's optical properties, such as a loss of color or quenching of fluorescence. This mechanism allows for the highly sensitive and selective detection of specific anions. mdpi.com
Covalent Organic Frameworks (COFs) Integration
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas, making them suitable for applications in gas storage, catalysis, and electronics. mdpi.comnih.gov Thiophene-based monomers are valuable building blocks for COFs due to their rigidity and electronic properties. mit.edu
This compound is an excellent candidate for integration into COFs. Research on the analogous compound, 5-(4-cyanophenyl)thiophene-2-carbonitrile, has shown that the nitrile groups can undergo acid-catalyzed cyclotrimerization to form triazine rings. mdpi.com This reaction links the monomer units together to form a highly stable and porous Covalent Triazine Framework (CTF), a subclass of COFs. The resulting framework possesses a regular network of pores and exhibits semiconductor properties due to the extended π-conjugation through the thiophene and triazine units. mdpi.com
Alternatively, the bromine atom on the molecule can be chemically converted into other reactive groups, such as a boronic acid. nih.gov These modified monomers can then be used in condensation reactions with other linkers to form different types of COF structures, demonstrating the synthetic flexibility of this building block. nih.govrsc.org
Fluorescence Properties in Materials Design
While many simple thiophene materials have relatively low emission quantum yields, their fluorescence can be significantly enhanced and tuned through chemical modification. rsc.orgrsc.org Incorporating monomers like this compound into larger, rigid, and conjugated structures is a key strategy for designing highly emissive materials. researchgate.net
When polymerized or integrated into a COF, the thiophene unit contributes to an extended π-conjugated system. This extended conjugation typically leads to a red-shift in both the absorption and emission spectra, moving the fluorescence to longer wavelengths. nih.gov The specific substitution pattern—the methyl and nitrile groups—alters the electron density of the thiophene ring, which in turn modulates the energy of the electronic transitions and thus the color of the emitted light. researchgate.net By combining this monomer with other aromatic units in a copolymer or a donor-acceptor framework, materials with tailored fluorescence properties can be created. nih.gov These materials are valuable for applications such as organic light-emitting diodes (OLEDs), fluorescent biomarkers, and optical sensors. rsc.orgrsc.org
Table 2: Representative Photophysical Properties of Thiophene-Based Fluorescent Dyes
Click to view data
| Compound Type | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) |
|---|---|---|---|---|
| Thiophene Dicyanovinyl Derivative | ~475 | ~638 | ~163 | Varies with structure |
| Squaraine Dye with Thiophene Unit | ~650 | ~670 | ~20 | ~0.65 (in complex) |
| Thienothiophene-Squaraine Dye | ~750 | ~775 | ~25 | ~0.10 (in complex) |
Exploration in New Materials and Coatings
The exploration of this compound in the development of new materials and coatings is primarily centered on its use as a monomer for the synthesis of functional polymers. The reactive nature of the bromine atom and the electronic influence of the methyl and nitrile groups make it a strategic precursor for creating materials with specific conductive and optical properties.
A Versatile Monomer for Functional Polymers:
The primary application of this compound in materials science is as a monomer in polymerization reactions. The bromine atom at the 5-position of the thiophene ring is a key reactive site, enabling the formation of carbon-carbon bonds through various cross-coupling reactions, such as Suzuki, Stille, and direct arylation polymerization. These methods are instrumental in constructing the backbone of conjugated polymers, which are characterized by alternating single and double bonds that allow for the delocalization of electrons.
Polymers derived from substituted thiophenes like this compound are being investigated for several advanced applications:
Conductive Polymers: Thiophene-based polymers are intrinsically conductive and are used in a variety of electronic applications. The specific substituents on this compound can modulate the conductivity of the resulting polymers, making them suitable for use in antistatic films, transparent electrodes, and as components in organic electronic devices.
Organic Semiconductors: The tunable electronic properties of polymers synthesized from this compound allow for their use as active materials in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) cells. The ability to engineer the bandgap of these materials is crucial for optimizing their performance in these devices.
Protective and Functional Coatings: Thin films of polymers derived from this thiophene derivative can be applied as coatings to various surfaces. These coatings can offer protection against corrosion, act as sensors by changing their electrical or optical properties in response to environmental stimuli, or function as electrochromic layers in smart windows and displays.
Influence of Molecular Structure on Material Performance
The performance of materials synthesized from this compound is directly governed by its unique molecular structure. Each functional group—the thiophene ring, the bromine atom, the methyl group, and the nitrile group—exerts a specific influence on the properties of the final material.
Interactive Data Table: Structure-Property Relationships
| Structural Feature | Influence on Material Properties |
| Thiophene Ring | Forms the conjugated backbone of polymers, facilitating charge transport and providing inherent conductivity. |
| Bromo Group | Serves as a reactive handle for polymerization and its electron-withdrawing nature can lower the energy levels of the molecular orbitals. |
| Methyl Group | An electron-donating group that can increase the electron density of the thiophene ring, affecting the polymer's electronic properties and often improving solubility for better processability. |
| Nitrile Group | A strong electron-withdrawing group that can significantly impact the electronic structure, leading to materials with different charge transport characteristics (e.g., enhancing electron affinity). |
Detailed Research Findings:
The strategic placement of the bromo, methyl, and nitrile groups on the thiophene ring allows for a high degree of control over the optoelectronic properties of the resulting materials.
Tuning of Electronic Energy Levels: The combination of an electron-donating methyl group and electron-withdrawing bromo and nitrile groups provides a mechanism to fine-tune the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This is critical for matching the energy levels of different layers within an organic electronic device to ensure efficient charge injection and transport. For example, the strong electron-withdrawing nature of the nitrile group can lower the LUMO energy level, which is beneficial for creating n-type semiconductor materials that transport electrons.
Modification of Optical Properties: The electronic modifications induced by the substituents also affect how the material interacts with light. This includes changes in the absorption and emission spectra, which is important for applications in OLEDs, where color tuning is desired, and in OPVs, where broad absorption of the solar spectrum is necessary.
Biological and Biomedical Research Applications
Antimicrobial Activities
The antimicrobial potential of thiophene (B33073) derivatives is a well-documented area of study. The presence of the thiophene ring, often in combination with various substituents, can confer significant activity against a range of microbial pathogens.
Antibacterial Properties
While direct studies on the antibacterial activity of 5-Bromo-4-methylthiophene-2-carbonitrile are not extensively available in the current body of scientific literature, research on analogous compounds provides valuable insights. For instance, a study on 5-bromo-N-alkylthiophene-2-sulfonamides demonstrated antibacterial efficacy against New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae. One of the synthesized compounds exhibited a minimum inhibitory concentration (MIC) of 0.39 μg/mL and a minimum bactericidal concentration (MBC) of 0.78 μg/mL, indicating potent antibacterial action. dovepress.com The mechanism of action for sulfonamide derivatives often involves the inhibition of folate synthase, an essential enzyme for bacterial growth. dovepress.com
Furthermore, research on other substituted thiophene derivatives has shown promising results against both Gram-positive and Gram-negative bacteria. nih.gov For example, certain thiophene derivatives have been found to be effective against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi. nih.gov The antibacterial efficacy of these compounds is often attributed to the specific substitutions on the thiophene ring, which can influence their interaction with bacterial targets.
The following table summarizes the antibacterial activity of a related 5-bromo-thiophene derivative:
| Compound | Bacterial Strain | MIC (μg/mL) | MBC (μg/mL) |
| 5-bromo-N-propylthiophene-2-sulfonamide derivative | Klebsiella pneumoniae (NDM-1) | 0.39 | 0.78 |
Table 1: Antibacterial Activity of a 5-Bromo-thiophene Derivative. dovepress.com
Antifungal Activities
The antifungal potential of thiophene-based compounds has also been an area of active investigation. A study focusing on 2-(substituted-amino)-5-methyl-thiophene-3-carbonitrile derivatives revealed in vitro antifungal activity against various clinical isolates of Candida species and Cryptococcus. researchgate.net While this study did not specifically include the 4-bromo-substituted analog, it highlights the potential of the methyl-thiophene-carbonitrile scaffold in developing new antifungal agents. The antifungal activities of these compounds were compared to standard agents like fluconazole (B54011) and amphotericin B. researchgate.net
Another study on thiophene-based heterocyclic chalcones also reported good in-vitro antifungal activity against Candida albicans and Aspergillus niger. This further underscores the potential of the thiophene moiety as a pharmacophore for the development of novel antifungal drugs.
Antioxidant Properties
Research into the antioxidant properties of thiophene derivatives suggests that these compounds can act as effective radical scavengers. While specific studies on this compound are limited, the antioxidant potential of bromophenols and other thiophene analogs has been explored. Natural bromophenols, for instance, are known for their significant antioxidant activities, which are often attributed to their ability to scavenge free radicals. nih.govnih.gov
Studies on synthesized methylated and acetylated derivatives of natural bromophenols have shown that these compounds can ameliorate oxidative damage and reduce the generation of reactive oxygen species (ROS) in human keratinocytes. nih.gov Although structurally different, these findings suggest that the presence of a bromine atom on an aromatic ring can contribute to antioxidant capacity. Further research is needed to specifically evaluate the antioxidant properties of this compound.
Anticancer and Antiproliferative Activities
The potential of thiophene derivatives as anticancer agents is a significant area of research, with studies focusing on their ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Targeting Tubulin Assembly
Microtubules, which are dynamic polymers of tubulin, play a crucial role in cell division, making them a key target for anticancer drugs. Several thiophene derivatives have been investigated as tubulin polymerization inhibitors. While direct evidence for this compound is not available, a study on 3-trifluoroacetyl–substituted 7-acetamido-2-aryl-5-bromoindoles, which also contain a bromo-substituted aromatic system, demonstrated the potential to inhibit tubulin polymerization. researchgate.net
Furthermore, research on 4-substituted-5-methyl-furo[2,3-d]pyrimidines has identified potent microtubule depolymerizing agents. nih.gov Some of these compounds inhibited tubulin assembly with IC50 values comparable to that of the well-known tubulin inhibitor combretastatin (B1194345) A-4. nih.gov These findings suggest that the methyl-substituted heterocyclic scaffold could be a promising starting point for the design of new tubulin inhibitors.
Apoptosis Induction Pathways
While direct studies on this compound's role in apoptosis are not extensively documented, research on structurally related compounds provides insight into potential mechanisms. Derivatives containing a bromo-substituted heterocyclic ring or a thiophene core have demonstrated the ability to induce programmed cell death, a critical process in cancer therapy.
For instance, a study on 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives, which share the bromo-substituted core, found that these compounds could induce apoptosis in non-small cell lung cancer (NSCLC) cells while simultaneously blocking autophagy. nih.gov One of the most active compounds from this series, 5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl) pyrimidin-2-amine, was highlighted for its pro-apoptotic capabilities. nih.gov
Similarly, research on derivatives of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, which features the thiophene scaffold, has shown significant apoptosis induction in breast cancer (MCF-7) cells. mdpi.com Flow cytometric analysis confirmed that a lead compound from this series reduced cell viability by 26.86%, primarily through the induction of apoptosis and necrosis. mdpi.com The percentage of cells in early apoptosis was 2.3 times higher compared to untreated cells, with a 6.6-fold increase in the late apoptotic population. mdpi.com Further investigations into pyrimidine-5-carbonitrile derivatives have also demonstrated their capacity to induce apoptosis in leukemia K562 cells by inhibiting the PI3K/AKT signaling pathway. nih.gov These findings suggest that compounds with a thiophene-carbonitrile backbone could potentially trigger apoptosis through the modulation of key cellular signaling pathways involved in cell survival and proliferation.
Enzyme Inhibition Studies
The thiophene nucleus is a recognized pharmacophore in medicinal chemistry, and its derivatives have been extensively studied as inhibitors of various key enzymes. nih.gov
Histone Acetyltransferase (HAT) Inhibition
Based on available scientific literature, there is currently no direct research detailing the activity of this compound or its closely related derivatives as inhibitors of Histone Acetyltransferase (HAT). While HAT inhibitors are a promising class of drugs for various diseases, the inhibitory potential of this specific thiophene compound has not been reported. nih.gov
Enoyl-ACP Reductase Inhibition
Enoyl-acyl carrier protein (ACP) reductase is a crucial enzyme in the fatty acid biosynthesis pathway of bacteria and parasites, making it an attractive target for antimicrobial agents. nih.govnih.gov Thiophene-based structures have shown promise in this area. A notable study reported that bromo-benzothiophene carboxamide derivatives are potent, slow-tight binding inhibitors of the Plasmodium falciparum enoyl-ACP reductase (PfENR). nih.gov One of the lead compounds, 3-Bromo-N-(4-fluorobenzyl)-benzo[b]thiophene-2-carboxamide, exhibited an IC50 of 115 nM against purified PfENR. nih.gov The inhibition constant (Ki) for this compound was determined to be 18 nM with respect to the NADH cofactor and 91 nM with respect to the crotonoyl-CoA substrate. nih.gov
Furthermore, molecular docking studies have been employed to investigate the inhibitory action of thiophene-carbonitrile structures against InhA, the enoyl-ACP reductase from Mycobacterium tuberculosis. researchgate.net Other research has identified 2-(alkylthio)-4,6-diphenylpyridine-3-carbonitriles as inhibitors of bacterial ENR, demonstrating that the carbonitrile moiety can be a key feature for activity. nih.gov
| Compound Class | Target Enzyme | Key Findings | Reference |
|---|---|---|---|
| Bromo-benzothiophene carboxamides | PfENR (P. falciparum) | IC50 = 115 nM; Ki = 18 nM (vs. NADH) | nih.gov |
| 2-(alkylthio)-4,6-diphenylpyridine-3-carbonitriles | Bacterial ENR | IC50 = 3 to 25 µM | nih.gov |
EGFR Kinase Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a key target in oncology, and numerous small-molecule inhibitors have been developed to block its kinase activity. nih.govmdpi.com The thiophene scaffold is a component of several classes of these inhibitors. For example, derivatives of thieno[2,3-b]thiophene (B1266192) have been investigated as potential inhibitors of both wild-type EGFR (EGFRWT) and the resistant T790M mutant. nih.gov One compound in this series demonstrated potent activity with IC50 values of 0.28 µM against EGFRWT and 5.02 µM against the mutant form. nih.gov
Similarly, compounds based on a thieno[2,3-d]pyrimidine (B153573) nucleus have been designed as anti-proliferative agents targeting EGFR. researchgate.net The most active member of one such series showed inhibitory partialities of 37.19 nM and 204.10 nM against EGFRWT and EGFRT790M, respectively. researchgate.net These studies underscore the utility of the fused thiophene ring system in designing potent and selective EGFR kinase inhibitors.
| Compound Class | Target Enzyme | IC50 Value | Reference |
|---|---|---|---|
| Thieno[2,3-b]thiophene derivatives | EGFRWT | 0.28 µM | nih.gov |
| EGFRT790M | 5.02 µM | ||
| Thieno[2,3-d]pyrimidine derivatives | EGFRWT | 37.19 nM | researchgate.net |
| EGFRT790M | 204.10 nM |
Cholinesterase Inhibition
Inhibitors of acetylcholinesterase (AChE) are cornerstone therapies for neurodegenerative conditions like Alzheimer's disease. psu.edu Research has shown that various thiophene derivatives are effective inhibitors of this enzyme. A study focused on novel substituted thiophene derivatives reported potent AChE inhibition, with Ki values ranging from 0.28 to 4.01 nM. nih.gov Another series of thiophene derivatives, synthesized via the Gewald protocol, were also evaluated for AChE inhibitory activity. mdpi.comnih.gov Several of these compounds were found to be more potent than the reference drug donepezil (B133215), with one derivative, 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, showing 60% inhibition compared to 40% for donepezil under the same conditions. mdpi.comnih.gov
| Compound Class | Target Enzyme | Key Findings | Reference |
|---|---|---|---|
| Substituted Thiophene Derivatives | AChE | Ki values ranging from 0.28 to 4.01 nM | nih.gov |
| Tetrahydrobenzo[b]thiophene Derivatives | AChE | Up to 60% inhibition, exceeding the reference drug Donepezil (40%) | mdpi.comnih.gov |
Pharmacological Potential in Drug Development
The thiophene ring is considered a "privileged pharmacophore" in medicinal chemistry due to its presence in numerous approved drugs and its versatile biological activities. nih.govtechscience.com The diverse research into derivatives of this compound highlights its potential as a scaffold for the development of new therapeutic agents.
The demonstrated ability of related structures to inhibit key enzymes points to several potential applications. The potent inhibition of Enoyl-ACP Reductase suggests a clear path for developing novel antibacterial and antimalarial drugs. nih.gov The activity of thieno-derivatives against EGFR kinase indicates a potential role in oncology, particularly in overcoming drug resistance in cancers like NSCLC. nih.gov Furthermore, the significant inhibition of acetylcholinesterase by thiophene-based molecules opens avenues for the development of new treatments for neurodegenerative diseases. nih.govmdpi.com
Interaction Studies with Biomolecules
No specific studies detailing the direct interaction of this compound with biomolecules have been found in public databases.
There are no available research findings or data tables that describe the binding of this compound to any specific proteins.
Applications in Agricultural Chemicals (Pesticides, Herbicides)
Information regarding the screening or use of this compound in the development of agricultural chemicals, such as pesticides or herbicides, is not present in the available literature.
Environmental and Sustainability Considerations in Thiophene Chemistry
Environmental Impact of Thiophene (B33073) Derivatives
The environmental impact of thiophene derivatives begins with their synthesis and manufacturing processes, which can generate waste streams containing residual chemicals, solvents, and metals that risk contaminating soil and water. longdom.org As a class of volatile organic compounds (VOCs), thiophenes can also contribute to the formation of ground-level ozone and smog when released into the atmosphere. longdom.org
The increasing use of thiophene-based polymers, such as polythiophene, in electronic devices like solar cells and transistors, raises concerns about their contribution to electronic waste (e-waste). longdom.orgmdpi.com While some novel thiophene-based surfactants developed for these applications have shown potential for biodegradability, a life cycle assessment (LCA) of their synthesis has revealed negative impacts on the environment and human health, highlighting the need for process optimization. mdpi.com The removal of thiophenic compounds from fossil fuels through processes like hydrodesulfurization (HDS) is a critical industrial activity to mitigate air pollution from sulfur oxides, but the fate of the resulting sulfur compounds requires careful management. wikipedia.orgacs.org
Persistence and Bioaccumulation Potential
The persistence and bioaccumulation of chemical compounds in the environment are key indicators of their potential for long-term ecological harm. Studies based on Quantitative Structure-Activity Relationship (QSAR) models have been used to predict the behavior of various sulfur-containing compounds, including thiophenes.
Generally, many sulfur-containing compounds are not considered persistent or bioaccumulative. vurup.skresearchgate.net However, the specific structure of a compound significantly influences these properties. For instance, while thiophene itself has a low bioaccumulation factor (BCF), more complex, fused-ring structures like dibenzothiophene (B1670422) and phenanthro[4,5-bcd]thiophene (B31099) show higher potential for persistence and bioaccumulation. vurup.skresearchgate.net Some studies have also indicated that thiophene can bioaccumulate in the tissues of aquatic organisms, potentially leading to adverse effects from long-term exposure. longdom.org The presence of a bromine atom in compounds like 5-Bromo-4-methylthiophene-2-carbonitrile introduces factors associated with other brominated organic compounds, which are often noted for their persistence and bioaccumulation potential. nih.govresearchgate.net
Table 1: PBT Profiler Estimates for Thiophene and Related Sulfur Compounds Data sourced from QSAR model predictions. researchgate.net
| Compound Name | CAS Number | Persistence (Half-life in days for Water; Soil; Sediment; Air) | Bioaccumulation Factor (BCF) |
|---|---|---|---|
| Thiophene | 110-02-1 | 15; 30; 140; 1.7 | 7.3 |
| Thianaphthene (Benzothiophene) | 95-15-8 | 15; 30; 140; 0.54 | 53 |
| Dibenzothiophene | 132-65-0 | 15; 30; 140; 2 | 360 |
Toxicity to Aquatic Organisms
The toxicity of thiophene and its derivatives to aquatic life is a significant concern. longdom.org Research has shown that thiophene can lead to mortality and reproductive abnormalities in various aquatic species, including fish and invertebrates. longdom.org The metabolic transformation of thiophenes is a key factor in their potential toxicity. femaflavor.org Metabolism by cytochrome P450 enzymes can lead to the formation of highly reactive electrophilic metabolites, such as thiophene S-oxides and thiophene epoxides, which are often responsible for drug-induced toxicities and can harm aquatic organisms. acs.orgresearchgate.net
QSAR models predict that while some simple sulfur compounds have low toxicity, many aromatic thiophene derivatives are toxic to fish. vurup.skresearchgate.net The toxicity varies depending on the specific structure of the compound. For example, condensed thiophenes found in petroleum have been a subject of toxicity studies, though literature on the topic remains limited. cdnsciencepub.com
Sustainable Production Methods and Green Chemistry Initiatives
Catalysis in Sustainable Synthesis
The synthesis of functionalized thiophenes, including this compound, is increasingly guided by the principles of green and sustainable chemistry. derpharmachemica.comnih.gov The focus has shifted towards developing catalytic methods that enhance efficiency, reduce waste, and utilize environmentally benign reagents and conditions. nih.gov While traditional methods for thiophene synthesis, such as the Paal–Knorr and Gewald reactions, have been effective, they can involve harsh conditions and produce significant waste. nih.gov Modern catalytic strategies offer more atom-economical and sustainable alternatives. nih.gov
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been adapted for the functionalization of thiophene rings. For instance, the palladium/norbornene (Pd/NBE) cooperative catalysis enables the direct vicinal difunctionalization of thiophenes at the C4 and C5 positions with high regioselectivity and functional group tolerance under mild conditions. nih.gov Another palladium-catalyzed method involves the use of a PdI₂/KI system for the carbonylative carbocyclization of precursors like dipropargyl sulfide (B99878) or the heterocyclodehydration of 1-mercapto-3-yn-2-ols to form the thiophene ring. nih.gov The use of ionic liquids like BmimBF₄ as a solvent in such reactions allows for the recycling of the catalyst, further enhancing the sustainability of the process. organic-chemistry.org
Copper-catalyzed reactions also present a greener alternative for synthesizing halogenated thiophenes. nih.gov A notable method involves the copper-mediated electrophilic halocyclization of starting alkynes using simple sodium halides as the halogen source and ethanol (B145695) as an environmentally friendly solvent. nih.gov This approach avoids harsh solvents and toxic cyclizing agents, resulting in high yields of products like 3-bromo and 3-chloro thiophenes under mild conditions. nih.gov
Furthermore, transition-metal-free catalytic systems are gaining prominence. organic-chemistry.org L-proline, an amino acid, has been used as a catalyst for the efficient one-pot synthesis of 2-aminothiophene scaffolds with low catalyst loading. organic-chemistry.org Another approach utilizes a TBAI/TBHP (tetrabutylammonium iodide/tert-butyl hydroperoxide) catalyst system for the synthesis of 3-aminothiophenes from allenes and thioamides under mild conditions. organic-chemistry.org These methods exemplify the move towards more sustainable and efficient synthesis of complex thiophene derivatives.
| Catalytic System | Reaction Type | Key Advantages | Reference |
|---|---|---|---|
| Palladium/Norbornene (Pd/NBE) | Vicinal C-H Difunctionalization | High site-selectivity, mild conditions, excellent functional group tolerance. | nih.gov |
| PdI₂/KI | Carbonylative Carbocyclization / Heterocyclodehydration | Atom-economical ring formation; catalyst can be recycled when used with ionic liquids. | nih.govorganic-chemistry.org |
| Copper(II) sulfate (B86663) / Sodium Halide | Electrophilic Halocyclization | Uses non-toxic reagents, environmentally benign solvent (ethanol), high yields. | nih.gov |
| TBAI/TBHP | Oxidative Annulation / Migration | Facile synthesis of 3-aminothiophenes under mild conditions. | organic-chemistry.org |
| L-proline | One-pot Synthesis of 2-aminothiophenes | Low catalyst loading, simple procedure, high yields. | organic-chemistry.org |
Volatile Organic Compound (VOC) Contribution
Volatile Organic Compounds (VOCs) are substances that have a high vapor pressure at ordinary room temperature, which causes large numbers of molecules to evaporate and enter the surrounding air. The World Health Organization (WHO) defines VOCs as compounds with a boiling point below 250°C at standard atmospheric pressure. nih.gov These compounds can originate from both natural and anthropogenic sources and play a significant role in atmospheric chemistry. nih.gov
Comparing it with related compounds provides context for its likely physical state and volatility. For example, 2-Bromo-5-methylthiophene, which has a similar molecular structure but lacks the nitrile group, has a boiling point of 65 °C at a reduced pressure of 15 mmHg and a flash point of 78.3 °C. sigmaaldrich.com 5-Bromo-2-thiophenecarboxaldehyde, which replaces the nitrile with an aldehyde group, has a boiling point of 105-107 °C at 11 mmHg and a flash point of 99°C. sigmaaldrich.com Given that these similar, relatively small substituted thiophenes have boiling points that would likely fall below the 250°C threshold at atmospheric pressure, it is plausible that this compound also possesses properties consistent with those of a volatile organic compound.
| Compound | Molecular Formula | Molar Mass (g/mol) | Boiling Point | Flash Point | Reference |
|---|---|---|---|---|---|
| This compound | C₆H₄BrNS | 202.07 | Data not available | Data not available | alfa-chemistry.com |
| 2-Bromo-5-methylthiophene | C₅H₅BrS | 177.06 | 65 °C / 15 mmHg | 78.3 °C | sigmaaldrich.com |
| 5-Bromo-2-thiophenecarboxaldehyde | C₅H₃BrOS | 191.05 | 105-107 °C / 11 mmHg | 99.0 °C | sigmaaldrich.com |
Future Research Directions and Emerging Trends
Development of Novel Synthetic Pathways with Enhanced Efficiency and Selectivity
While classical methods like the Gewald reaction are fundamental for creating polysubstituted 2-aminothiophenes, future research should focus on developing more efficient and selective synthetic routes for 5-Bromo-4-methylthiophene-2-carbonitrile. organic-chemistry.orgwikipedia.orgarkat-usa.org The Gewald reaction, a multi-component condensation involving a carbonyl compound, an α-cyanoester, and elemental sulfur, provides a basis for thiophene (B33073) synthesis. derpharmachemica.comthieme-connect.com However, advancements could come from catalyst innovation and process optimization.
Future synthetic research could explore:
Catalytic Systems: Investigating novel catalysts, such as piperidinium (B107235) borate, to perform the synthesis in truly catalytic amounts, which would improve atom economy and reduce waste. thieme-connect.com
Green Chemistry Approaches: Utilizing environmentally benign solvents like water and employing energy-efficient activation methods such as microwave or ultrasound irradiation to accelerate reaction times and improve yields. derpharmachemica.comresearchgate.net
Flow Chemistry: Implementing continuous flow processes for the synthesis, which can offer better control over reaction parameters, improve safety for handling potentially hazardous intermediates, and allow for easier scalability.
Selective Halogenation: Developing late-stage, regioselective bromination techniques that can introduce the bromine atom with high precision, avoiding the need for protecting groups and reducing the number of synthetic steps.
Exploration of Structure-Activity Relationships (SAR) for Biological Optimization
Thiophene derivatives are known to possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govcognizancejournal.comeprajournals.com A systematic exploration of the Structure-Activity Relationships (SAR) for this compound and its analogues is crucial for optimizing its potential as a therapeutic agent.
Key areas for SAR studies would involve:
Modification of Substituents: Synthesizing a library of analogues by modifying the substituents at the 4- and 5-positions. For instance, the methyl group could be replaced with other alkyl chains, aryl groups, or hydrogen bond donors/acceptors. The bromine atom could be substituted with other halogens (F, Cl, I) or other functional groups to modulate lipophilicity and electronic properties.
Systematic Screening: Testing the synthesized analogues in a panel of biological assays (e.g., enzyme inhibition, cytotoxicity against cancer cell lines, antimicrobial activity) to identify key structural features responsible for potency and selectivity. For example, studies on other substituted pyrimidin-4-amine derivatives have shown that the nature of substituents on the aromatic ring is essential for antimicrobial activity. researchgate.netnih.gov
Advanced Computational Modeling for Predictive Chemistry and Material Design
Computational chemistry offers powerful tools for predicting the properties of molecules before they are synthesized, saving time and resources. Density Functional Theory (DFT) and other molecular modeling techniques can provide deep insights into the structural, electronic, and reactive properties of this compound. nih.govmdpi.com
Future computational studies should focus on:
Electronic Property Prediction: Using DFT to calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. nih.gov These values are critical for predicting the compound's reactivity and its potential utility in organic electronic materials, as the HOMO-LUMO gap is related to the material's band gap. scienceopen.com
Molecular Docking: Simulating the binding of the compound and its analogues to the active sites of various biological targets (e.g., kinases, enzymes). This can help prioritize which analogues to synthesize for specific therapeutic applications and explain SAR observations at a molecular level.
Predictive Toxicology: Employing quantitative structure-toxicity relationship (QSTR) models to predict potential toxicity, such as the formation of reactive metabolites, which is a known concern for some thiophene-containing drugs. femaflavor.orgnih.gov
Crystal Structure Prediction: While experimental X-ray crystallography provides definitive structural data, computational methods can predict crystal packing and intermolecular interactions, which are crucial for understanding the solid-state properties of materials. researchgate.netacs.orgmdpi.com
Integration with Artificial Intelligence and Machine Learning for Drug Discovery
The vast chemical space of possible thiophene derivatives makes traditional discovery methods slow and expensive. Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing drug discovery by analyzing large datasets to identify promising candidates.
Future research should integrate AI and ML to:
De Novo Design: Use generative models to design novel analogues of this compound with desired properties (e.g., high binding affinity for a specific target, optimal ADMET profile).
Predictive Modeling: Train ML algorithms on existing data for thiophene derivatives to build models that can accurately predict the biological activity, toxicity, solubility, and other key physicochemical properties of new, unsynthesized compounds.
High-Throughput Virtual Screening: Employ AI-powered platforms to rapidly screen vast virtual libraries of compounds derived from the this compound scaffold against various disease targets.
Novel Applications in Niche Materials Science Areas
The inherent electronic properties of the thiophene ring make it a staple in organic electronics. nih.gov Research into this compound could unveil novel applications in materials science.
Potential areas of exploration include:
Organic Semiconductors: Using the compound as a monomer for the synthesis of novel conjugated polymers. The bromine atom provides a convenient handle for polymerization reactions like Stille or Suzuki cross-coupling. The electronic properties of the resulting polymer could be tuned by the methyl and nitrile substituents.
Organic Light-Emitting Diodes (OLEDs): Investigating the photophysical properties of the compound and its derivatives. acs.orgrsc.org The introduction of specific donor and acceptor groups could lead to materials with strong fluorescence in the solid state, suitable for use as emitters in OLEDs.
Organic Photovoltaics (OPVs): Designing and synthesizing polymers or small molecules based on this scaffold for use as donor or acceptor materials in OPV devices. The band gap and energy levels can be tuned through chemical modification to optimize solar cell performance.
Comprehensive Toxicological and Ecotoxicological Profiling
For any compound with potential therapeutic or widespread material applications, a thorough evaluation of its safety is paramount. The metabolism of thiophene-containing drugs can sometimes lead to reactive intermediates that cause toxicity. femaflavor.orgnih.gov Furthermore, brominated organic compounds can be persistent in the environment. ontosight.ai
A comprehensive toxicological and ecotoxicological profile for this compound would require:
In Vitro and In Vivo Toxicity Studies: Conducting a full panel of toxicological assays, including cytotoxicity, genotoxicity, and metabolic stability studies. Animal models would be necessary to understand its in vivo effects and pharmacokinetic profile.
Metabolite Identification: Identifying the metabolic pathways of the compound, particularly looking for the formation of reactive intermediates like S-oxides or epoxides, which are known mechanisms of thiophene-related toxicity. femaflavor.orgnih.gov
Ecotoxicological Assessment: Evaluating the compound's environmental fate, including its biodegradability, potential for bioaccumulation, and toxicity to various aquatic and terrestrial organisms. cdnsciencepub.com
Exploration of Analogues with Modified Substituents for Enhanced Properties
Building on SAR studies, a dedicated effort to synthesize and evaluate analogues with systematically modified substituents could lead to compounds with significantly enhanced properties for specific applications.
This exploration could target:
Enhanced Biological Potency: Fine-tuning substituents to maximize interactions with a biological target, leading to lower effective concentrations and potentially fewer off-target effects.
Improved Physicochemical Properties: Modifying the structure to improve properties like aqueous solubility, membrane permeability, and metabolic stability, which are critical for drug development.
Tuned Electronic Properties: Strategically adding electron-donating or electron-withdrawing groups to modulate the HOMO/LUMO levels for tailored performance in electronic devices. For example, replacing the methyl group with a methoxy (B1213986) group could increase the electron-donating character, while modifying the nitrile group could alter the electron-accepting properties.
Q & A
What are the most reliable synthetic routes for 5-Bromo-4-methylthiophene-2-carbonitrile, and how can reaction yields be optimized?
Basic Research Question
A common approach involves bromination of 4-methylthiophene-2-carbonitrile using electrophilic brominating agents (e.g., in ) under controlled conditions. Optimization requires monitoring reaction temperature (e.g., 0–5°C to minimize side reactions) and stoichiometric ratios. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization (using ethanol or dichloromethane) is critical for isolating high-purity products . Yield improvements may involve catalyst screening (e.g., Lewis acids like ) or microwave-assisted synthesis for faster kinetics .
What analytical techniques are essential for characterizing this compound, and how should data discrepancies be addressed?
Basic Research Question
Key techniques include:
- NMR Spectroscopy : and NMR to confirm substituent positions and nitrile functionality. Compare chemical shifts with analogous compounds (e.g., 4-Bromo-2-thiophene carboxaldehyde, δ 9.8 ppm for aldehyde vs. δ 115–120 ppm for nitrile) .
- IR Spectroscopy : Verify the stretch at ~2200–2250 cm.
- Mass Spectrometry : High-resolution MS to confirm molecular ion (, expected ).
Discrepancies in data (e.g., unexpected splitting in NMR) should prompt re-evaluation of sample purity, solvent effects, or potential tautomerism. Cross-validate with X-ray crystallography if crystalline derivatives are available .
How can researchers mitigate challenges in purifying this compound?
Basic Research Question
Purification hurdles often arise from polar byproducts or unreacted starting materials. Strategies include:
- Solvent Selection : Use low-polarity solvents (e.g., hexane) for recrystallization to leverage solubility differences.
- Chromatography : Gradient elution (e.g., 5–20% ethyl acetate in hexane) to separate brominated isomers.
- Distillation : For thermally stable batches, fractional distillation under reduced pressure (e.g., 0.1 mmHg) minimizes decomposition . Monitor purity via TLC ( comparison with standards) and HPLC (>98% purity threshold) .
How can computational methods aid in predicting reaction pathways for functionalizing this compound?
Advanced Research Question
Density Functional Theory (DFT) calculations can model reaction mechanisms (e.g., Suzuki-Miyaura cross-coupling or nucleophilic substitution at the bromine site). Key steps:
Transition State Analysis : Identify energy barriers for bromine displacement with nucleophiles (e.g., amines, thiols).
Solvent Effects : Simulate solvation models (e.g., PCM) to optimize reaction media.
Catalyst Design : Screen Pd-based catalysts for coupling reactions using ligand electronic parameters ( charges) . Validate predictions with experimental kinetic studies.
What strategies resolve contradictions in spectroscopic data when synthesizing derivatives of this compound?
Advanced Research Question
Contradictions (e.g., anomalous NMR integration) may stem from dynamic processes (e.g., rotamers) or paramagnetic impurities. Solutions include:
- Variable-Temperature NMR : Probe conformational changes by acquiring spectra at 25°C to −60°C.
- 2D Techniques : Use or to resolve ambiguous coupling.
- Microanalysis : Confirm empirical formulas via CHNS elemental analysis (±0.3% tolerance) . For persistent issues, synthesize a reference compound (e.g., 5-Bromo-3-nitropyridine-2-carbonitrile) to benchmark spectral patterns .
How can this compound be utilized in materials science, particularly in conductive polymer synthesis?
Advanced Research Question
The nitrile group enables incorporation into π-conjugated systems via polymerization (e.g., Kumada coupling) or as a ligand in metal-organic frameworks (MOFs). Methodological steps:
Monomer Design : Coordinate with transition metals (e.g., Cu or Ag) to enhance conductivity.
Electrochemical Polymerization : Optimize potentials in acetonitrile/ electrolytes.
Characterization : Use cyclic voltammetry to assess redox activity and SEM for morphology analysis . Compare with analogs like 5-(Hydroxymethyl)furan-2-carbonitrile to evaluate electron-withdrawing effects .
What are the stability considerations for this compound under varying storage and reaction conditions?
Advanced Research Question
Stability challenges include:
- Light Sensitivity : Store at 0–4°C in amber vials to prevent photodegradation.
- Thermal Decomposition : TGA analysis reveals decomposition onset ~180°C; avoid prolonged heating >100°C.
- Hydrolysis : Susceptibility to moisture requires anhydrous conditions (e.g., molecular sieves in reactions). Accelerated aging studies (40°C/75% RH) can model shelf-life .
How can researchers leverage this compound in multicomponent reactions for bioactive molecule synthesis?
Advanced Research Question
The bromine and nitrile groups serve as handles for diversity-oriented synthesis. Example protocol:
Ugi Reaction : Combine with amines, aldehydes, and isocyanides to generate tetrazole derivatives.
Click Chemistry : Azide-alkyne cycloaddition using catalysts for triazole formation.
Biological Screening : Test derivatives for antimicrobial activity via MIC assays, comparing with 5-(Hydroxymethyl)furan-2-carbonitrile-based compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
